4-Bromo-3,3-dimethylindolin-2-one 4-Bromo-3,3-dimethylindolin-2-one
Brand Name: Vulcanchem
CAS No.: 870552-47-9
VCID: VC3379456
InChI: InChI=1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13)
SMILES: CC1(C2=C(C=CC=C2Br)NC1=O)C
Molecular Formula: C10H10BrNO
Molecular Weight: 240.1 g/mol

4-Bromo-3,3-dimethylindolin-2-one

CAS No.: 870552-47-9

Cat. No.: VC3379456

Molecular Formula: C10H10BrNO

Molecular Weight: 240.1 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3,3-dimethylindolin-2-one - 870552-47-9

Specification

CAS No. 870552-47-9
Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
IUPAC Name 4-bromo-3,3-dimethyl-1H-indol-2-one
Standard InChI InChI=1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Standard InChI Key JOYAZIZUUBNQFV-UHFFFAOYSA-N
SMILES CC1(C2=C(C=CC=C2Br)NC1=O)C
Canonical SMILES CC1(C2=C(C=CC=C2Br)NC1=O)C

Introduction

Chemical Identity and Structure

4-Bromo-3,3-dimethylindolin-2-one (CAS: 870552-47-9) is a heterocyclic organic compound belonging to the oxindole family. Its molecular formula is C10H10NOBr with a molecular weight of 240.09 g/mol . The chemical structure consists of an indolinone core with a bromine atom at position 4 and two methyl substituents at position 3. The compound features an amide functional group that forms part of the five-membered ring, contributing to its chemical reactivity and potential biological activities.

The SMILES notation for this compound is CC1(c2c(cccc2Br)NC1=O)C, and its InChI representation is InChI=1S/C10H10BrNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13) . These notations provide standardized representations of the molecular structure that can be used in various chemical databases and computational chemistry applications.

Structural Characteristics

The compound's structure features several key elements:

  • An indolinone core (2-oxindole) skeleton

  • A bromine substituent at position 4

  • Two methyl groups at position 3, creating a quaternary carbon center

  • A lactam (cyclic amide) functional group

  • An N-H bond that can participate in hydrogen bonding

Physical Properties

4-Bromo-3,3-dimethylindolin-2-one possesses distinct physical properties that influence its handling, storage, and applications in various research contexts. The compound typically appears as a solid at room temperature, though the exact appearance may vary depending on purity and crystalline form.

Key Physical Parameters

Table 1 below summarizes the key physical properties of 4-Bromo-3,3-dimethylindolin-2-one:

PropertyValueUnit
Molecular Weight240.09g/mol
Density1.4±0.1g/cm³
Boiling Point344.5±42.0°C at 760 mmHg
Flash Point162.2±27.9°C
Polarizability21.5±0.510⁻²⁴cm³
Vapor Pressure0.0±0.8mmHg at 25°C
AppearanceNo data available-

The compound has a relatively high boiling point (344.5±42.0°C at atmospheric pressure), which is characteristic of compounds with amide functional groups capable of hydrogen bonding . Its density of approximately 1.4 g/cm³ is consistent with many brominated aromatic compounds.

Applications and Research Significance

4-Bromo-3,3-dimethylindolin-2-one has several potential applications across different scientific domains, particularly in pharmaceutical research and organic synthesis.

Pharmaceutical Applications

This compound can serve as a reference substance for drug impurities and as a reagent in biomedical research . The oxindole scaffold is present in numerous biologically active compounds and approved drugs, making derivatives like 4-Bromo-3,3-dimethylindolin-2-one valuable in medicinal chemistry research.

The presence of the bromine atom at position 4 makes this compound particularly useful as:

  • A building block for further functionalization through cross-coupling reactions

  • An intermediate in the synthesis of more complex pharmaceutical entities

  • A reference standard for quality control in pharmaceutical manufacturing

Synthetic Utility

The bromine substituent provides a handle for further synthetic transformations, particularly through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions can introduce various carbon-based substituents at the position occupied by bromine, enabling the creation of diverse chemical libraries based on the oxindole scaffold.

Related Compounds and Structural Analogs

Understanding the relationship between 4-Bromo-3,3-dimethylindolin-2-one and its structural analogs provides valuable context for researchers interested in this compound class.

Positional Isomers

6-Bromo-3,3-dimethylindolin-2-one (CAS: 158326-84-2) is a positional isomer where the bromine atom is located at position 6 rather than position 4. This compound shares the same molecular formula (C10H10BrNO) and molecular weight (240.09600) as 4-Bromo-3,3-dimethylindolin-2-one, but differs in its physical properties:

  • Density: 1.449±0.06 g/cm³

  • Boiling Point: 333.3±42.0°C

The difference in bromine position between these isomers can significantly affect their reactivity, binding properties, and potential biological activities.

Recent Research Developments

The oxindole scaffold, including brominated derivatives like 4-Bromo-3,3-dimethylindolin-2-one, continues to be an area of active research in medicinal chemistry and organic synthesis.

Structure-Activity Relationships

The investigation of structure-activity relationships (SAR) of oxindole derivatives, including those with halogen substitutions, continues to be an important area of research. The bromine substituent at position 4 in 4-Bromo-3,3-dimethylindolin-2-one may influence:

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